![molecular formula C16H22ClN3O2 B13849260 4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)
4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester is a synthetic compound that belongs to the class of benzimidazole derivatives
Méthodes De Préparation
The synthesis of 4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester involves several steps. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Introduction of the chloroethyl group: The benzimidazole derivative is then reacted with 2-chloroethylamine under basic conditions to introduce the chloroethyl group at the desired position.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Substitution reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester has several scientific research applications:
Medicinal chemistry: It is studied for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and cell division.
Biological research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Pharmaceutical development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industrial applications: The compound is used in the synthesis of other benzimidazole derivatives with various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester involves its interaction with cellular DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and induction of apoptosis in cancer cells. The compound may also interact with specific molecular targets and pathways involved in cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester can be compared with other benzimidazole derivatives such as:
Bendamustine: A chemotherapeutic agent with a similar structure but different functional groups, used in the treatment of certain types of cancer.
Albendazole: An antiparasitic agent with a benzimidazole core, used to treat parasitic worm infections.
Mebendazole: Another antiparasitic agent with a benzimidazole structure, used to treat a variety of parasitic infections.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H22ClN3O2 |
|---|---|
Poids moléculaire |
323.82 g/mol |
Nom IUPAC |
ethyl 4-[5-(2-chloroethylamino)-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C16H22ClN3O2/c1-3-22-16(21)6-4-5-15-19-13-11-12(18-10-9-17)7-8-14(13)20(15)2/h7-8,11,18H,3-6,9-10H2,1-2H3 |
Clé InChI |
DSWOQNHROCJXHX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



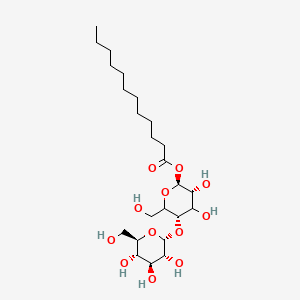
![4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13849188.png)
![N-(2,6-Dichlorophenyl)-4'-iodo-[1,1'-biphenyl]-4-amine](/img/structure/B13849189.png)
![[2R-[2alpha,6alpha,7beta(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13849191.png)

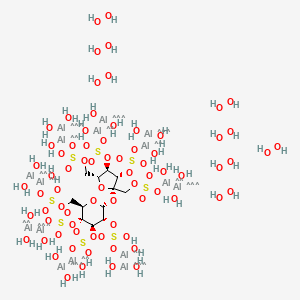

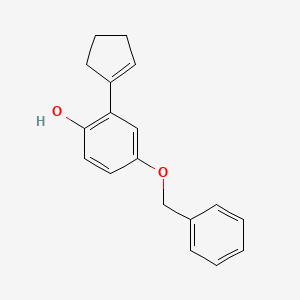
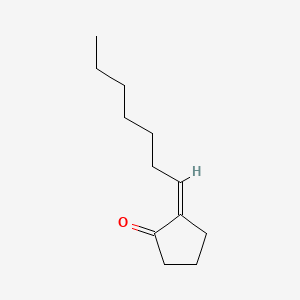
![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)
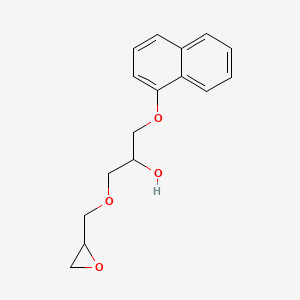
![3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B13849249.png)
![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)
